N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(p-tolyl)acetamide
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Overview
Description
N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a pyrazole ring attached to a phenyl group, which is further connected to a tolyl group via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(p-tolyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Coupling with Phenyl Group: The pyrazole derivative is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Acetamide Formation: The final step involves the acylation of the coupled product with p-tolyl acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(p-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(p-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites. The phenyl and tolyl groups contribute to hydrophobic interactions, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1H-Pyrazol-4-yl)phenyl)acetamide
- N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(m-tolyl)acetamide
- N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(o-tolyl)acetamide
Uniqueness
N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(p-tolyl)acetamide is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group may enhance its stability and binding affinity compared to its meta- and ortho-tolyl counterparts.
Properties
Molecular Formula |
C18H17N3O |
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Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)-N-[4-(1H-pyrazol-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C18H17N3O/c1-13-2-4-14(5-3-13)10-18(22)21-17-8-6-15(7-9-17)16-11-19-20-12-16/h2-9,11-12H,10H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
JZSNGNDKXGKDEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CNN=C3 |
Origin of Product |
United States |
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